![molecular formula C14H24O2 B1245945 Pteroenone](/img/structure/B1245945.png)
Pteroenone
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Overview
Description
Pteroenone is a natural product found in Clione limacina with data available.
Scientific Research Applications
Ecological Applications
Defensive Mechanism
Pteroenone plays a crucial role in the survival of Clione antarctica by deterring predation. Research indicates that this compound effectively reduces feeding by fish predators, suggesting its potential use in ecological management and conservation strategies . The antifeedant properties of this compound highlight its significance in marine ecosystems, where it may influence predator-prey dynamics.
Aquaculture
Given its natural origin and efficacy as a deterrent, this compound could be explored as a biopesticide in aquaculture settings. Its application might help in managing fish populations and enhancing the sustainability of aquaculture practices by minimizing reliance on synthetic chemicals .
Medicinal Applications
Pharmacological Potential
The unique properties of this compound suggest possible medicinal uses. Preliminary studies indicate that compounds similar to this compound may exhibit anti-inflammatory and antioxidant activities, making them candidates for drug development . The exploration of its derivatives could lead to the discovery of new therapeutic agents targeting various diseases.
Research Studies
A notable study synthesized this compound and assessed its biological activities. The findings revealed that certain stereoisomers of this compound possess significant biological activity, warranting further investigation into their pharmacological effects . This research underscores the importance of natural products in drug discovery processes.
Data Tables
Case Studies
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Antifeedant Efficacy Study
A study conducted by McClintock and Baker demonstrated that pellets containing this compound were rejected by predator fish, while control pellets without the compound were consumed. This experiment confirmed the effectiveness of this compound as a chemical defense mechanism . -
Synthesis and Biological Activity
Research published in Helvetica Chimica Acta detailed the total synthesis of this compound and its stereoisomers. The study evaluated their biological activities, revealing that specific isomers exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications . -
Ecological Impact Assessment
An ecological study assessed the role of this compound in marine ecosystems, highlighting its contribution to predator-prey dynamics and suggesting avenues for further research into its ecological significance .
Properties
Molecular Formula |
C14H24O2 |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one |
InChI |
InChI=1S/C14H24O2/c1-6-8-13(15)12(5)14(16)11(4)9-10(3)7-2/h7,9,12,14,16H,6,8H2,1-5H3/b10-7+,11-9+/t12-,14+/m0/s1 |
InChI Key |
DVSSWRPHWSGOFM-FNHOOIRLSA-N |
Isomeric SMILES |
CCCC(=O)[C@H](C)[C@@H](/C(=C/C(=C/C)/C)/C)O |
Canonical SMILES |
CCCC(=O)C(C)C(C(=CC(=CC)C)C)O |
Synonyms |
pteroenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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